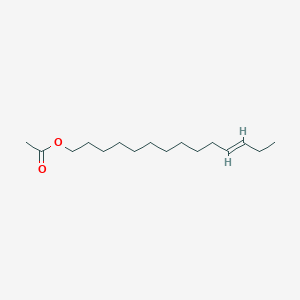

trans-11-Tetradecenyl acetate

Description

(E)-11-Tetradecen-1-ol acetate is a natural product found in Platynota stultana with data available.

Structure

3D Structure

Properties

IUPAC Name |

[(E)-tetradec-11-enyl] acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H30O2/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-18-16(2)17/h4-5H,3,6-15H2,1-2H3/b5-4+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YJINQJFQLQIYHX-SNAWJCMRSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC=CCCCCCCCCCCOC(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC/C=C/CCCCCCCCCCOC(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H30O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID1035286 | |

| Record name | (E)-11-Tetradecenyl acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1035286 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

254.41 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

33189-72-9, 26532-95-6 | |

| Record name | (E)-11-Tetradecenyl acetate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=33189-72-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 11-Tetradecenyl acetate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0026532956 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 11-Tetradecenyl acetate, (11E)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0033189729 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 11-Tetradecen-1-ol, 1-acetate, (11E)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | (E)-11-Tetradecenyl acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1035286 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (E)-tetradec-11-enyl acetate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.046.714 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 11-TETRADECENYL ACETATE, (11E)- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/UXJ691Z784 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

"trans-11-Tetradecenyl acetate" synthesis pathway

An In-depth Technical Guide to the Synthesis of trans-11-Tetradecenyl Acetate

Introduction

This compound (E11-14:OAc) is a long-chain unsaturated ester that functions as a critical component of the sex pheromone blend for numerous lepidopteran species, including the European Corn Borer (Ostrinia nubilalis) and the Sod Webworm (Loxostege sticticalis).[1][2] In the intricate language of chemical ecology, the precise geometry of the carbon-carbon double bond is paramount; the trans (or E) configuration is essential for eliciting the specific behavioral responses required for mating.[3][4] The synthesis of such semiochemicals for use in integrated pest management (IPM) strategies—such as mating disruption and population monitoring—demands not only high chemical purity but also exceptional stereoisomeric fidelity.

This technical guide provides a comprehensive overview of the principal synthetic pathways to this compound. It is designed for researchers and organic chemists in the fields of drug development, agrochemicals, and chemical synthesis. We will move beyond simple procedural descriptions to explore the underlying mechanistic principles, the rationale behind key experimental choices, and a comparative analysis of the predominant synthetic strategies. The discussion will encompass classic alkyne-based routes, modern catalytic methods like olefin metathesis, and olefination reactions, culminating in the final acetylation step and rigorous purification.

Retrosynthetic Analysis: Deconstructing the Target

A logical approach to any synthesis begins with retrosynthesis. The target molecule, this compound, can be disconnected at two key points: the ester linkage and the C11-C12 double bond.

-

C-O Disconnection (Ester Hydrolysis): The most apparent disconnection is at the acetate ester, leading back to the precursor alcohol, trans-11-tetradecen-1-ol. This is a standard functional group interconversion.

-

C=C Disconnection (Alkene Formation): The central challenge lies in the stereoselective formation of the trans-double bond. This leads to several potential precursor strategies, including the reduction of an 11-tetradecynyl precursor, the coupling of smaller olefinic fragments via metathesis, or the reaction of an aldehyde with a phosphorus ylide.

Caption: Retrosynthetic pathways for this compound.

Core Synthetic Strategy 1: Alkyne Semireduction

This classical and highly reliable pathway involves the construction of a C14 alkyne backbone followed by a stereoselective reduction to furnish the trans-alkene.

Alkyne Assembly

The precursor, 11-tetradecyn-1-ol, can be assembled through various C-C bond-forming reactions. A common method involves the nucleophilic attack of a deprotonated terminal alkyne (an acetylide) on an alkyl halide. For instance, the lithium salt of 1-dodecyne can be reacted with a two-carbon electrophile like ethylene oxide, or alternatively, an ω-haloalcohol can be coupled with an acetylide fragment using methodologies like the Sonogashira coupling.[5][6]

Stereoselective Reduction to the trans-Alkene

The critical step is the reduction of the internal alkyne to a trans-alkene.

-

Dissolving Metal Reduction: The most established method is the use of an alkali metal, typically sodium, in liquid ammonia at low temperatures (-78 °C).[7][8] The reaction proceeds via a radical anion intermediate. The steric repulsion between the alkyl substituents in the key vinyl radical intermediate forces it to adopt a trans configuration before the second electron transfer and protonation steps occur, leading to high stereoselectivity for the E-alkene.[9] While highly effective, this method's requirement for cryogenic temperatures and anhydrous ammonia, along with its intolerance to many reducible functional groups, can be limitations.

-

Catalytic trans-Hydrogenation: Modern advancements have provided catalytic alternatives that avoid the use of dissolving metals. Specific ruthenium-based catalysts, for example, have been developed to facilitate the catalytic trans-hydrogenation of alkynes, offering improved functional group compatibility and operational simplicity.[10]

Caption: Alkyne reduction to a trans-alkene using Na/NH₃.

Experimental Protocol: Dissolving Metal Reduction of 11-Tetradecyn-1-ol

-

Setup: A three-necked round-bottom flask equipped with a dry ice condenser, a gas inlet, and a septum is flame-dried under a stream of inert gas (argon or nitrogen).

-

Ammonia Condensation: Anhydrous ammonia gas is condensed into the flask at -78 °C (dry ice/acetone bath) to the desired volume.

-

Reagent Addition: A solution of 11-tetradecyn-1-ol in anhydrous THF is added dropwise to the liquid ammonia.

-

Sodium Addition: Small, freshly cut pieces of sodium metal are added portion-wise until a persistent deep blue color is observed, indicating the presence of excess solvated electrons. The reaction is stirred for 2-4 hours.

-

Quenching: The reaction is carefully quenched by the slow addition of solid ammonium chloride until the blue color disappears. The dry ice condenser is removed, and the ammonia is allowed to evaporate overnight under a stream of nitrogen.

-

Workup: Water is added to the residue, and the aqueous layer is extracted three times with diethyl ether. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

-

Purification: The crude product is purified by flash column chromatography on silica gel to yield pure trans-11-tetradecen-1-ol.

Core Synthetic Strategy 2: Olefin Metathesis

Olefin metathesis has emerged as a powerful and efficient tool in modern organic synthesis, offering a direct route to specific alkene geometries.[11] Cross-metathesis, in particular, allows for the coupling of two different alkenes, making it highly suitable for pheromone synthesis.[3]

The Cross-Metathesis Approach

This strategy involves the reaction of two simpler, often commercially available, terminal alkenes in the presence of a transition metal catalyst, typically based on ruthenium (e.g., Grubbs' catalysts) or molybdenum.[12][13] For the synthesis of trans-11-tetradecen-1-ol, one could envision the cross-metathesis of 1-butene with an ω-unsaturated alcohol like 10-undecen-1-ol. The stereochemical outcome (E vs. Z) can be influenced by the choice of catalyst and reaction conditions, with many second and third-generation catalysts showing a strong preference for the thermodynamically more stable trans product. The key advantages of this method include its high functional group tolerance, operational simplicity, and often shorter synthetic routes.[4]

Caption: Synthesis via Ruthenium-catalyzed cross-metathesis.

Experimental Protocol: Cross-Metathesis for trans-11-Tetradecen-1-ol

-

Setup: A Schlenk flask is charged with 10-undecen-1-ol and a suitable solvent (e.g., anhydrous dichloromethane) under an argon atmosphere.

-

Catalyst Addition: A catalytic amount (typically 0.5-2 mol%) of a second-generation Grubbs' catalyst is added to the flask.

-

Alkene Partner Introduction: 1-Butene is bubbled through the solution or added as a condensed liquid at a controlled temperature. The reaction is stirred at room temperature or with gentle heating.

-

Monitoring: The reaction progress is monitored by TLC or GC-MS.

-

Quenching: Upon completion, the reaction is quenched by the addition of a phosphine scavenger (e.g., triphenylphosphine) or ethyl vinyl ether to deactivate the catalyst. The mixture is stirred for 30 minutes.

-

Purification: The solvent is removed in vacuo, and the residue is directly purified by flash column chromatography on silica gel to separate the desired product from catalyst residues and any homodimerized byproducts.

Core Synthetic Strategy 3: The Wittig Reaction

The Wittig reaction is a cornerstone of alkene synthesis, involving the reaction of an aldehyde or ketone with a phosphorus ylide.[14][15] While the standard Wittig reaction with non-stabilized ylides often favors the Z-alkene, the stereochemical outcome can be directed towards the E-isomer.

Achieving trans-Selectivity

-

Stabilized Ylides: When the ylide is "stabilized" by an electron-withdrawing group (e.g., an ester or phenyl group) adjacent to the carbanion, the reaction becomes reversible. This allows the intermediates to equilibrate to the more thermodynamically stable trans-oxaphosphetane, which then collapses to form the E-alkene as the major product.[16][17]

-

Schlosser Modification: For non-stabilized ylides, which are needed for alkyl-substituted alkenes, the Schlosser modification can be employed. This involves deprotonating the initial betaine intermediate with a strong base (like phenyllithium) at low temperature, allowing it to equilibrate to the more stable threo-lithiobetaine. Protonation followed by elimination then yields the E-alkene with high selectivity.[14]

A significant drawback of the Wittig reaction is the production of a stoichiometric amount of triphenylphosphine oxide, which can sometimes complicate purification.[4]

Caption: Wittig reaction for direct synthesis of the target acetate.

Final Step: Acetylation

Regardless of the pathway used to construct the C14 alcohol backbone, the final step is the conversion of trans-11-tetradecen-1-ol to the corresponding acetate. This is a robust and high-yielding esterification.

The most common method involves reacting the alcohol with an acetylating agent like acetic anhydride or acetyl chloride.[18] The reaction is often catalyzed by a base, such as pyridine or 4-(dimethylamino)pyridine (DMAP), or can be performed under catalyst-free or mild acidic conditions.[19][20][21]

Experimental Protocol: General Acetylation

-

Setup: To a solution of trans-11-tetradecen-1-ol in a suitable solvent (e.g., dichloromethane or THF) in a round-bottom flask is added a base (e.g., triethylamine, 1.5 equivalents).

-

Reagent Addition: The solution is cooled to 0 °C in an ice bath, and acetic anhydride (1.2 equivalents) is added dropwise with stirring.

-

Reaction: The reaction mixture is allowed to warm to room temperature and stirred until the starting material is consumed, as monitored by TLC.

-

Workup: The reaction is quenched with water or a saturated aqueous solution of sodium bicarbonate. The layers are separated, and the aqueous phase is extracted with an organic solvent (e.g., diethyl ether).

-

Purification: The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure to yield the crude this compound, which is often of sufficient purity for use or can be further purified by chromatography if necessary.

Purification and Characterization

The biological activity of pheromones is highly dependent on their purity.[22][23] Therefore, rigorous purification and characterization are mandatory.

-

Purification: Flash column chromatography is the most common method for purifying the intermediate alcohol and the final acetate product, effectively removing byproducts and unreacted starting materials.[22]

-

Characterization:

-

Gas Chromatography-Mass Spectrometry (GC-MS): GC is invaluable for determining the chemical purity and, crucially, the isomeric purity (E vs. Z ratio) of the final product. MS confirms the molecular weight and provides fragmentation patterns consistent with the structure.[24][25]

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are used to confirm the overall structure. The trans geometry of the double bond is confirmed by the large coupling constant (typically 12-18 Hz) between the vinylic protons in the ¹H NMR spectrum.

-

Comparative Summary of Synthetic Pathways

| Pathway | Key Transformation | Stereocontrol Mechanism | Advantages | Limitations |

| Alkyne Reduction | Alkyne → trans-Alkene | Thermodynamic control in radical intermediate (Na/NH₃) | High stereoselectivity (>98% E), well-established | Harsh conditions (Na/NH₃), poor functional group tolerance, requires alkyne synthesis |

| Olefin Metathesis | Cross-metathesis of two alkenes | Catalyst control, formation of thermodynamic product | High efficiency, excellent functional group tolerance, shorter routes | Catalyst cost and sensitivity, potential for byproduct formation (homodimers) |

| Wittig Reaction | Aldehyde + Ylide → Alkene | Thermodynamic control (stabilized ylides) or kinetic control (Schlosser mod.) | Versatile C=C bond formation | Stoichiometric phosphine oxide waste, Schlosser mod. requires cryogenic temps and strong base |

Conclusion and Future Outlook

The synthesis of this compound can be achieved through several robust and reliable pathways. The classical alkyne semireduction route remains a benchmark for high stereoselectivity, while modern methods like olefin metathesis offer superior efficiency and functional group tolerance, aligning with the principles of green chemistry.[11] The choice of a specific route often depends on factors such as the availability of starting materials, scale of the synthesis, and the specific equipment and expertise available in the laboratory.

Future developments in this field will likely focus on enhancing the sustainability and cost-effectiveness of these syntheses. This includes the design of more active and selective metathesis catalysts that can operate at lower loadings, the development of catalytic trans-hydrogenation methods that completely supplant stoichiometric metal reductants, and the exploration of biocatalytic routes that leverage enzymes for highly selective transformations under environmentally benign conditions.[26] Such innovations will continue to support the critical role of synthetic pheromones in sustainable agriculture and ecological research.

References

-

Banu, S. A., & Hossain, M. A. (2010). Transesterification/acetylation of long chain alcohols with alkyl acetate. Steroids, 75(10), 711-713. [Link]

-

Chemistry LibreTexts. (2019). 11.3.4 Catalytic Hydrogenation of Alkynes. Retrieved from Chemistry LibreTexts. [Link]

-

Apeiron Synthesis. (2025). Shaping Scents: Metathesis in Pheromone Synthesis. Retrieved from Apeiron Synthesis. [Link]

-

Wikipedia. (n.d.). Sonogashira coupling. Retrieved from Wikipedia. [Link]

-

Radkowski, K., Sundararaju, B., & Fürstner, A. (2012). A Functional-Group-Tolerant Catalytic trans Hydrogenation of Alkynes. Angewandte Chemie International Edition, 51(40), 10150-10154. [Link]

-

Alfa Chemistry. (n.d.). Extraction and Purification of Insect Pheromones. Retrieved from Agriculture XPRT. [Link]

-

Organic Chemistry Portal. (n.d.). Sonogashira Coupling. Retrieved from Organic Chemistry Portal. [Link]

-

Herbert, M. B., & Grubbs, R. H. (2014). Concise Syntheses of Insect Pheromones Using Z-Selective Cross Metathesis. Angewandte Chemie International Edition, 53(1), 315-319. [Link]

- Google Patents. (2018). WO2018150379A2 - Synthesis of pheromones and related materials via olefin metathesis.

-

Török, B., et al. (2004). Tandem Sonogashira Coupling: An Efficient Tool for the Synthesis of Diarylalkynes. Organic Letters, 6(12), 1967-1970. [Link]

-

Chemistry LibreTexts. (2024). Sonogashira Coupling. Retrieved from Chemistry LibreTexts. [Link]

-

Zhang, W., et al. (2020). Halogenase-Assisted Alkyne/Aryl Bromide Sonogashira Coupling for Ribosomally Synthesized Peptides. Journal of the American Chemical Society, 142(28), 12101-12106. [Link]

-

ChemHub. (n.d.). ChemHub capability use Metathesis to make insect pheromones. Retrieved from ChemHub. [Link]

-

Szabó, T., & Kégl, T. (2017). Synthesis of Semiochemicals via Olefin Metathesis. Molecules, 22(8), 1275. [Link]

-

Corpet, A., & Gosmini, C. (2023). Total synthesis of insect sex pheromones: recent improvements based on iron-mediated cross-coupling chemistry. Beilstein Journal of Organic Chemistry, 19, 230-241. [Link]

-

Fiandanese, V., Marchese, G., Naso, F., & Ronzini, L. (1985). A General Approach to the Synthesis of Mono-olefinic Insect Sex Pheromones of Z- or E-Configuration. Journal of the Chemical Society, Perkin Transactions 1, 1115-1120. [Link]

-

Quora. (2021). How do you extract pheromones from insects?. Retrieved from Quora. [Link]

-

Study.com. (n.d.). Alkyne Hydrogenation | Overview & Reaction Mechanism. Retrieved from Study.com. [Link]

-

Chemistry Steps. (n.d.). Alkynes to Alkenes. Retrieved from Chemistry Steps. [Link]

-

Wikipedia. (n.d.). Wittig reaction. Retrieved from Wikipedia. [Link]

-

ResearchGate. (2025). Stereoselective synthesis of 11(E)-tetradecen-1-yl acetate—Sex pheromone of sod webworm (Loxostege sticticalis). Retrieved from ResearchGate. [Link]

-

Lumen Learning. (n.d.). Reduction of Alkynes. Retrieved from Lumen Learning. [Link]

-

Chemistry LibreTexts. (2021). 7.3: The Wittig Reaction. Retrieved from Chemistry LibreTexts. [Link]

-

ResearchGate. (n.d.). Synthesis of pheromones I and II. Retrieved from ResearchGate. [Link]

-

Wipf, P. (2007). The Wittig Reaction. University of Pittsburgh. [Link]

-

Heath, R. R., & Reinholds, R. (1984). Techniques for Purifying, Analyzing, and Identifying Pheromones. In Techniques in Pheromone Research. Springer. [Link]

-

Organic Chemistry Portal. (n.d.). Wittig Reaction. Retrieved from Organic Chemistry Portal. [Link]

-

YouTube. (2019). Wittig reaction and Stereo-chemistry (Cis or Trans ???) for the Preparation of alkene. Retrieved from YouTube. [Link]

-

Biotica Publications. (2021). Latest Improvements in Insect Pheromonal Research, Method and Protocols. Retrieved from Biotica Publications. [Link]

-

ResearchGate. (n.d.). Synthesis of pheromones I and II. Retrieved from ResearchGate. [Link]

-

AERU. (n.d.). (Z)-11-tetradecenyl acetate. Retrieved from AERU. [Link]

-

NIST. (n.d.). This compound. Retrieved from NIST WebBook. [Link]

-

NIST. (n.d.). This compound Mass Spectrum. Retrieved from NIST WebBook. [Link]

-

NIST. (n.d.). This compound. Retrieved from NIST WebBook. [Link]

-

NIST. (n.d.). 11-Tetradecen-1-ol, acetate, (Z)-. Retrieved from NIST WebBook. [Link]

- Google Books. (2018). Studies on the Biosynthesis of (E)-11-tetradecenyl Acetate and (Z)-11-tetradecenyl Acetate.

- Google Patents. (2013). CN103102266A - Synthesis method of 9Z,11E-tetradecadienol acetate.

-

MDPI. (2018). Acetylation of Alcohols, Amines, Phenols, Thiols under Catalyst and Solvent-Free Conditions. Retrieved from MDPI. [Link]

-

Organic Chemistry Portal. (n.d.). Ester synthesis by acylation. Retrieved from Organic Chemistry Portal. [Link]

-

International Journal of ChemTech Research. (2011). Comparative Study of Acetylation of Alcohols and Phenols with Different Acetylating Agents Using Zinc Chloride as Catalyst Under. Retrieved from International Journal of ChemTech Research. [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. bioticapublications.com [bioticapublications.com]

- 3. apeiron-synthesis.com [apeiron-synthesis.com]

- 4. Concise Syntheses of Insect Pheromones Using Z-Selective Cross Metathesis - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Sonogashira coupling - Wikipedia [en.wikipedia.org]

- 6. Sonogashira Coupling [organic-chemistry.org]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. Reduction of Alkynes | MCC Organic Chemistry [courses.lumenlearning.com]

- 9. Alkynes to Alkenes - Chemistry Steps [chemistrysteps.com]

- 10. www2.chem.wisc.edu [www2.chem.wisc.edu]

- 11. files01.core.ac.uk [files01.core.ac.uk]

- 12. WO2018150379A2 - Synthesis of pheromones and related materials via olefin metathesis - Google Patents [patents.google.com]

- 13. chemhub.com [chemhub.com]

- 14. Wittig reaction - Wikipedia [en.wikipedia.org]

- 15. chem.libretexts.org [chem.libretexts.org]

- 16. Wittig Reaction [organic-chemistry.org]

- 17. m.youtube.com [m.youtube.com]

- 18. asianpubs.org [asianpubs.org]

- 19. Transesterification/acetylation of long chain alcohols with alkyl acetate - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. mdpi.com [mdpi.com]

- 21. Ester synthesis by acylation [organic-chemistry.org]

- 22. pheromones.alfa-chemistry.com [pheromones.alfa-chemistry.com]

- 23. Extraction and Purification of Insect Pheromones | Alfa Chemistry [agriculture-xprt.com]

- 24. This compound [webbook.nist.gov]

- 25. This compound [webbook.nist.gov]

- 26. (Z)-11-tetradecenyl acetate (Ref: BAS 280 1) [sitem.herts.ac.uk]

(E)-11-Tetradecenyl acetate biosynthesis in insects

An In-Depth Technical Guide to the Biosynthesis of (E)-11-Tetradecenyl Acetate in Insects

Abstract

(E)-11-Tetradecenyl acetate is a crucial sex pheromone component for numerous lepidopteran species, playing a vital role in chemical communication and reproductive isolation. Understanding its biosynthesis is fundamental for developing novel, species-specific pest management strategies. This technical guide provides a comprehensive overview of the core biochemical pathway, from foundational fatty acid metabolism to the terminal enzymatic modifications. We will delve into the key enzymes—desaturases, fatty acyl-CoA reductases (FARs), and acetyltransferases—elucidating their function, specificity, and the experimental methodologies used to characterize them. This document is intended for researchers, scientists, and drug development professionals seeking a deep, mechanistic understanding of insect pheromone production.

Introduction: The Molecular Language of Moths

Insects have evolved sophisticated chemical communication systems, with sex pheromones being a paramount example. These molecules, often released by females, are highly specific and can attract males over long distances, ensuring reproductive success. A major class of moth sex pheromones consists of C10-C18 unsaturated fatty acid derivatives, which include alcohols, aldehydes, and acetate esters.[1] The precise blend of components—differing in chain length, double bond position and geometry, and functional group—creates a species-specific signal.[2]

(E)-11-Tetradecenyl acetate (E11-14:OAc) is a primary component in the pheromone blend of several economically significant pests, most notably the European Corn Borer, Ostrinia nubilalis.[3][4] The biosynthesis of this molecule is a multi-step enzymatic cascade that modifies common fatty acid precursors into a potent semiochemical.[5] This guide will dissect this pathway, highlighting the molecular machinery that underpins its remarkable specificity.

The Core Biosynthetic Pathway

The synthesis of E11-14:OAc originates from standard fatty acid metabolism and is completed through a series of specialized enzymatic modifications primarily within the female's pheromone gland.[2] The pathway can be logically segmented into four principal stages: precursor synthesis, desaturation, reduction, and acetylation.

Precursor Foundation: De Novo Fatty Acid Synthesis

Like most organisms, insects synthesize saturated fatty acids de novo from acetyl-CoA. The pathway typically produces palmitic acid (16:Acid) or stearic acid (18:Acid).[2] These serve as the foundational building blocks for a vast array of lipids, including pheromones. In the context of E11-14:OAc biosynthesis, the C16 precursor, palmitoyl-CoA, is the most common starting point.

In some pathways, the C16 acid is first chain-shortened by one round of β-oxidation to produce the C14 precursor, myristoyl-CoA, before subsequent modification.[6][7] However, evidence in many species suggests that desaturation often occurs on the C16 chain, followed by chain shortening.[2]

Creating the Double Bond: The Role of Δ11-Desaturase

The introduction of a double bond at the 11th carbon position is the most critical step in defining the identity of this pheromone class. This reaction is catalyzed by a specific fatty acyl-CoA desaturase, the Δ11-desaturase.[8] These enzymes are membrane-bound proteins that utilize a diiron active site and molecular oxygen to introduce a double bond into the acyl chain.[9]

The Δ11-desaturase in many moth species acts on palmitoyl-CoA (16:CoA) to produce (Z)-11-hexadecenoyl-CoA.[2] This initial desaturation almost universally produces the cis (Z) isomer. The formation of the final trans (E) isomer, required for E11-14:OAc, is a fascinating aspect of pheromone evolution. In species like the European Corn Borer, distinct E- and Z-races exist, which produce and respond to different ratios of E11- and Z11-14:OAc.[3][10] The generation of the E-isomer is believed to result from the specific Δ11-desaturase enzyme itself, which can produce varying E/Z ratios depending on its amino acid sequence.

Tailoring the Chain Length: β-Oxidation

Following desaturation, the (Z)-11-hexadecenoyl-CoA precursor is shortened by two carbons to yield (Z)-11-tetradecenoyl-CoA. This is accomplished via a limited, or incomplete, cycle of peroxisomal β-oxidation.[6] The enzymes responsible for this chain-shortening must exhibit specificity to stop after a single cycle, preventing the complete degradation of the precursor. The selectivity of these chain-shortening enzymes can also influence the final E/Z ratio of the pheromone blend.

Functional Group Modification I: Reduction to an Alcohol

The carboxyl group of the fatty acyl-CoA is not the final functional group. The next step is the reduction of the tetradecenoyl-CoA to its corresponding fatty alcohol, (E)-11-tetradecenol. This conversion is catalyzed by a family of enzymes known as fatty acyl-CoA reductases (FARs).[1] These enzymes are highly specialized and often found specifically in the pheromone gland, designated as pgFARs.[11][12]

FARs are essential in regulating the final steps of pheromone biosynthesis and their substrate specificity is a key determinant of the final pheromone components produced.[13][14] They catalyze an NADPH-dependent two-step reduction of the fatty acyl-CoA to a fatty alcohol without releasing an intermediate aldehyde.[13]

Functional Group Modification II: Acetylation

The final step in the biosynthesis of (E)-11-Tetradecenyl acetate is the esterification of the (E)-11-tetradecenol. This reaction is carried out by an acetyl-CoA:fatty alcohol acetyltransferase (ATF).[1][2] This enzyme transfers an acetyl group from acetyl-CoA to the hydroxyl group of the fatty alcohol, forming the final acetate ester pheromone component.

The entire biosynthetic pathway is a highly regulated process, often under the control of a neurohormone known as Pheromone Biosynthesis Activating Neuropeptide (PBAN), which can stimulate key enzymatic steps in the pathway in response to environmental cues like photoperiod.[8][15]

Core Pathway and Key Enzyme Summary

The following diagram and table summarize the central biosynthetic route and the enzymes involved.

Caption: Biosynthetic pathway of (E)-11-Tetradecenyl acetate.

Table 1: Key Enzymes in (E)-11-Tetradecenyl Acetate Biosynthesis

| Enzyme Class | Abbreviation | Substrate(s) | Product(s) | Example Insect Species |

| Fatty Acyl-CoA Desaturase | FAD | Palmitoyl-CoA | (Z/E)-11-Hexadecenoyl-CoA | Ostrinia nubilalis, Mamestra brassicae[3][16] |

| Acyl-CoA Oxidase/Thiolase | - | (Z/E)-11-Hexadecenoyl-CoA | (Z/E)-11-Tetradecenoyl-CoA | Redbanded leafroller moth |

| Fatty Acyl-CoA Reductase | FAR | (E)-11-Tetradecenoyl-CoA | (E)-11-Tetradecenol | Bombyx mori, Spodoptera spp.[1][11] |

| Alcohol Acetyltransferase | ATF | (E)-11-Tetradecenol, Acetyl-CoA | (E)-11-Tetradecenyl Acetate | Redbanded leafroller moth[2] |

Experimental Protocols and Workflows

Characterizing the enzymes of a biosynthetic pathway is essential for confirming their function. Heterologous expression in systems like yeast (Saccharomyces cerevisiae) or insect cells is a powerful and widely used technique.[6][17]

Experimental Workflow: Functional Characterization of a Candidate Desaturase

The following workflow outlines the typical steps for identifying and validating a candidate pheromone-biosynthesis gene.

Caption: Workflow for functional characterization of a pheromone biosynthesis enzyme.

Protocol: Heterologous Expression of a Desaturase in S. cerevisiae

This protocol provides a self-validating system for testing the function of a candidate Δ11-desaturase gene.

Objective: To determine if a candidate gene from an insect pheromone gland can convert palmitic acid (16:0) to 11-hexadecenoic acid (11-16:Acid).

Materials:

-

Yeast expression vector (e.g., pYES2).

-

S. cerevisiae strain (e.g., INVSc1).

-

Candidate desaturase cDNA, codon-optimized for yeast.

-

Selective yeast media (SC-Ura) with glucose or galactose.

-

Palmitic acid substrate.

-

Reagents for lipid extraction (methanol, sulfuric acid, hexane).

-

Gas chromatograph-mass spectrometer (GC-MS).

Methodology:

-

Vector Construction:

-

Clone the candidate desaturase cDNA into the yeast expression vector pYES2 under the control of the GAL1 promoter.

-

Construct an "empty vector" control by ligating the pYES2 vector without the insert.

-

Verify constructs by sequencing.

-

-

Yeast Transformation:

-

Transform the expression construct and the empty vector control into the S. cerevisiae INVSc1 strain using the lithium acetate method.

-

Plate transformed cells on synthetic complete dropout medium lacking uracil (SC-Ura) with 2% glucose. Incubate at 30°C for 2-3 days until colonies appear.

-

-

Protein Expression and Substrate Feeding:

-

Inoculate single colonies from both the candidate gene and empty vector transformations into 5 mL of SC-Ura medium with 2% glucose. Grow overnight at 30°C with shaking.

-

Pellet the cells and resuspend in 10 mL of induction medium (SC-Ura with 2% galactose) to an OD600 of ~0.4. This induces gene expression from the GAL1 promoter.

-

Immediately add the fatty acid precursor. Add palmitic acid to a final concentration of 0.5 mM.

-

Incubate for 48-72 hours at 30°C with shaking.

-

-

Lipid Extraction and Derivatization:

-

Harvest yeast cells by centrifugation.

-

Wash the cell pellet with sterile water.

-

To create Fatty Acid Methyl Esters (FAMEs) for GC analysis, add 1 mL of 2.5% H₂SO₄ in methanol to the cell pellet.

-

Incubate at 80°C for 1 hour.

-

After cooling, add 1.5 mL of water and 1 mL of hexane. Vortex thoroughly.

-

Centrifuge to separate phases. Carefully transfer the upper hexane layer containing the FAMEs to a clean GC vial.

-

-

GC-MS Analysis:

-

Analyze the FAME extracts by GC-MS.

-

Compare the chromatograms from the yeast expressing the candidate desaturase to the empty vector control.

-

Validation Checkpoint: A new peak corresponding to the methyl ester of 11-hexadecenoic acid should be present in the sample from the candidate desaturase culture but absent or at trace levels in the empty vector control.

-

Confirm the identity of the new peak by comparing its mass spectrum and retention time to a synthetic standard. The position of the double bond can be confirmed by derivatization with dimethyl disulfide (DMDS), which creates a predictable fragmentation pattern in MS.

-

Conclusion and Future Directions

The biosynthesis of (E)-11-tetradecenyl acetate is a model system for understanding how insects generate chemical diversity from common metabolic precursors. The pathway relies on a specialized toolkit of enzymes—desaturases, reductases, and acetyltransferases—whose specificity and expression are tightly regulated to produce a precise pheromonal signal.[2][5][11] A thorough understanding of these enzymes, facilitated by the experimental workflows described, is paramount.

Future research will likely focus on the structural biology of these enzymes to better understand the basis of their substrate and stereospecificity. Furthermore, harnessing this biosynthetic machinery in engineered microbes or plants offers a promising avenue for the sustainable, cost-effective production of pheromones for use in integrated pest management programs.[18][19] This "green chemistry" approach can provide the large quantities of pheromones needed for mating disruption, a powerful and environmentally benign method of insect control.

References

-

Antony, B., Fujii, T., Moto, K., Matsumoto, S., & Ishikawa, Y. (2016). Two fatty acyl reductases involved in moth pheromone biosynthesis. Scientific Reports. Available at: [Link]

-

Liénard, M. A., Hagström, Å. K., Lassance, J. M., & Löfstedt, C. (2010). Evolution of multicomponent pheromone signals in small ermine moths involves a single fatty-acyl reductase gene. Proceedings of the National Academy of Sciences. Available at: [Link]

-

Moto, K., Yoshiga, T., Yamamoto, M., Takahashi, S., Okano, K., Ando, T., Nakajima, T., & Matsumoto, S. (2003). Pheromone gland-specific fatty-acyl reductase of the silkmoth, Bombyx mori. Proceedings of the National Academy of Sciences. Available at: [Link]

-

Wikipedia. (n.d.). Insect pheromones. Available at: [Link]

-

Antony, B., Fujii, T., Moto, K., Matsumoto, S., Fukuzawa, M., Nakano, R., ... & Ishikawa, Y. (2016). Two fatty acyl reductases involved in moth pheromone biosynthesis. ResearchGate. Available at: [Link]

-

Boland, W., Frössl, C., Schöttler, M., & Tóth, M. (1993). Sex pheromone biosynthesis in Mamestra brassicae l. (lepidoptera: noctuidae); stereochemistry of the Δ11 desaturation. Journal of the Chemical Society, Chemical Communications. Available at: [Link]

-

Jacquin-Joly, E., Descoins, C., & Ljungberg, H. (1994). Control of sex pheromone biosynthesis in the moth Mamestra brassicae by the pheromone biosynthesis activating neuropeptide. Lund University Research Portal. Available at: [Link]

-

Petkevicius, E., Valério, O., & Borodina, I. (2022). Biosynthesis of insect sex pheromone precursors via engineered β-oxidation in yeast. Metabolic Engineering Communications. Available at: [Link]

-

Jurenka, R. A. (1997). Biosynthetic pathway for producing the sex pheromone component (Z,E)-9,12-tetradecadienyl acetate in moths Cadra cautella and Spodoptera exigua. Cellular and Molecular Life Sciences. Available at: [Link]

-

Morse, D., & Meighen, E. (1984). Detection of pheromone biosynthetic and degradative enzymes in vitro. Journal of Biological Chemistry. Available at: [Link]

- Wang, H. L., & Löfstedt, C. (2021). Methods of producing insect pheromones. Google Patents.

-

Tupec, M., Buček, A., Vogel, H., & Kalinova, B. (2019). Expansion of the fatty acyl reductase gene family shaped pheromone communication in Hymenoptera. eLife. Available at: [Link]

-

Jurenka, R. A., Haynes, K. F., Adlof, R. O., Bengtsson, M., & Roelofs, W. L. (1994). Biosynthetic enzymes regulating ratios of sex pheromone components in female redbanded leafroller moths. Insect Biochemistry and Molecular Biology. Available at: [Link]

-

Liénard, M. A., Hagström, Å. K., Lassance, J. M., & Löfstedt, C. (2010). Sex-pheromone components of small ermine moths (Lepidoptera: Yponomeutidae). ResearchGate. Available at: [Link]

-

Xia, E. (2024). Sex pheromone biosynthesis in moth pests: From gene discovery to biotechnological production. Lund University Research Portal. Available at: [Link]

-

Tillman, J. A., Seybold, S. J., Jurenka, R. A., & Blomquist, G. J. (1999). Insect pheromones--an overview of biosynthesis and endocrine regulation. Insect Biochemistry and Molecular Biology. Available at: [Link]

-

Zhang, S., Zhang, Y., Ku, D., Wang, M., & Zhang, Z. (2015). Exploring the Terminal Pathway of Sex Pheromone Biosynthesis and Metabolism in the Silkworm. PLoS ONE. Available at: [Link]

-

Synthesis of ( Z/E )-11-tetradecen-1-ol, a component of Ostrinia nubilalis sex pheromone. (2022). MDPI. Available at: [Link]

-

Petkevicius, E., Valério, O., & Borodina, I. (2022). Biosynthesis of insect sex pheromone precursors via engineered β-oxidation in yeast. PMC. Available at: [Link]

-

The Pherobase. (n.d.). Pheromones and Semiochemicals of Yponomeuta malinellus. Available at: [Link]

-

The Pherobase. (n.d.). Pheromones and Semiochemicals of Mamestra brassicae. Available at: [Link]

-

Jacquin, E., Ljungberg, H., & Descoins, C. (1994). Control of sex pheromone biosynthesis in the moth Mamestra brassicae by the pheromone biosynthesis activating neuropeptide. Semantic Scholar. Available at: [Link]

-

Ding, B. J., et al. (2014). A plant factory for moth pheromone production. K-REx. Available at: [Link]

-

Ding, B. J., et al. (2017). Bioproduction of (Z,E)‐9,12‐tetradecadienyl acetate (ZETA), the major pheromone component of Plodia, Ephestia, and Spodoptera species in yeast. Pest Management Science. Available at: [Link]

-

Moustafa, M. A., et al. (2023). The Comparative Toxicity, Biochemical and Physiological Impacts of Chlorantraniliprole and Indoxacarb on Mamestra brassicae (Lepidoptera: Noctuidae). PMC. Available at: [Link]

-

The European corn borer (Ostrinia nubilalis, Hbn.), its susceptibility to the Bt-toxin Cry1F, its pheromone races and its gen. RWTH Publications. Available at: [Link]

-

Bjostad, L. B., & Roelofs, W. L. (1983). Sex pheromone biosynthesis in the red-banded leafroller moth, studied by mass-labeling with stable isotopes and analysis with mass spectrometry. Journal of Chemical Ecology. Available at: [Link]

-

The Pherobase. (n.d.). Pheromones and Semiochemicals of Yponomeuta padellus. Available at: [Link]

-

Mateos-Fernández, R., et al. (2022). Tunable control of insect pheromone biosynthesis in Nicotiana benthamiana. PMC. Available at: [Link]

-

Los, D. A., & Murata, N. (1998). Structure and expression of fatty acid desaturases. Biochimica et Biophysica Acta (BBA) - Lipids and Lipid Metabolism. Available at: [Link]

-

Ding, B. J., & Löfstedt, C. (2015). Biological production of insect pheromones in cell and plant factories. ResearchGate. Available at: [Link]

-

Napier, J. A., et al. (2003). The role of cytochrome b5 fusion desaturases in the synthesis of polyunsaturated fatty acids. Prostaglandins, Leukotrienes and Essential Fatty Acids. Available at: [Link]

-

Wikipedia. (n.d.). Fatty acid desaturase. Available at: [Link]

-

Klun, J. A., & Brindley, T. A. (1970). cis-11-Tetradecenyl Acetate, a Sex Stimulant of the European Corn Borer. Scilit. Available at: [Link]

-

Sustainability of strategies for Ostrinia nubilalis management in Northern Italy. (2019). ResearchGate. Available at: [Link]

-

Techniques for Extracting and Collecting Sex Pheromones from Live Insects and from Artificial Sources. Semantic Scholar. Available at: [Link]

-

Ostrinia nubilalis (Hübner), European Corn Borer / Pyrale du maïs (Lepidoptera: Crambidae). (2024). CABI Compendium. Available at: [Link]

-

Kazaz, S., et al. (2020). Lipid Synthesis and Beyond: SAD Fatty Acid Desaturases Contribute to Seed Development. The Plant Cell. Available at: [Link]

-

Johansson, O., et al. (2022). Identification of (E)- and (Z)-11-tetradecenyl acetate as sex pheromone components of the currant pest Euhyponomeutoides albithoracellus. Lucris. Available at: [Link]

-

Corl, B. A., et al. (2001). The role of Delta(9)-desaturase in the production of cis-9, trans-11 CLA. Journal of Nutritional Biochemistry. Available at: [Link]

-

ChemInform Abstract: Exo- and Endohormones. Part 24. A Convenient Synthesis of (Z)-11-Tetradecen-1-yl Acetate, Component of Lepidoptera Insect Sex Pheromone. ResearchGate. Available at: [Link]

- Synthesis method of 9Z,11E-tetradecadienol acetate. Google Patents.

-

Soliman, M. L., & Rosenberger, T. A. (2012). Acetate supplementation modulates brain histone acetylation and decreases interleukin-1β expression in a rat model of neuroinflammation. Journal of Neuroinflammation. Available at: [Link]

Sources

- 1. pnas.org [pnas.org]

- 2. ent.iastate.edu [ent.iastate.edu]

- 3. publications.rwth-aachen.de [publications.rwth-aachen.de]

- 4. caa.it [caa.it]

- 5. Insect pheromones--an overview of biosynthesis and endocrine regulation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. academic.oup.com [academic.oup.com]

- 7. Sex pheromone biosynthesis in the red-banded leafroller moth, studied by mass-labeling with stable isotopes and analysis with mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Insect pheromones - Wikipedia [en.wikipedia.org]

- 9. Fatty acid desaturase - Wikipedia [en.wikipedia.org]

- 10. cabidigitallibrary.org [cabidigitallibrary.org]

- 11. Two fatty acyl reductases involved in moth pheromone biosynthesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. pnas.org [pnas.org]

- 14. Expansion of the fatty acyl reductase gene family shaped pheromone communication in Hymenoptera | eLife [elifesciences.org]

- 15. Control of sex pheromone biosynthesis in the moth Mamestra brassicae by the pheromone biosynthesis activating neuropeptide | Lunds universitet [lu.se]

- 16. Sex pheromone biosynthesis in Mamestra brassicae l. (lepidoptera: noctuidae); stereochemistry of the Δ11 desaturation - Journal of the Chemical Society, Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 17. portal.research.lu.se [portal.research.lu.se]

- 18. Biosynthesis of insect sex pheromone precursors via engineered β-oxidation in yeast - PMC [pmc.ncbi.nlm.nih.gov]

- 19. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Mechanism of Action of trans-11-Tetradecenyl Acetate as a Pheromone

A Senior Application Scientist's Synthesis of Molecular Interactions, Neural Processing, and Behavioral Outputs

Foreword

The intricate world of insect communication is largely orchestrated by a silent language of chemical cues. Among these, pheromones stand out for their profound ability to elicit specific and often dramatic behavioral responses in conspecifics, even at vanishingly low concentrations. trans-11-Tetradecenyl acetate, a key component of the sex pheromone blend of several moth species, including the European Corn Borer (Ostrinia nubilalis), offers a compelling model for dissecting the elegant molecular and neural mechanisms that translate a simple chemical signal into a complex biological response. This guide provides a comprehensive technical overview of this process, from the initial capture of the pheromone molecule to the ultimate initiation of mating behavior. It is intended for researchers, scientists, and drug development professionals seeking a deeper understanding of the principles of insect olfaction and its potential applications.

The Peripheral Encounter: Capturing the Signal

The journey of the this compound molecule from the environment to a neural impulse begins at the insect's antenna, a marvel of biological engineering adorned with thousands of specialized sensory hairs called sensilla.[1]

The Role of Odorant Binding Proteins (OBPs)

Upon entering the sensillum through cuticular pores, the hydrophobic pheromone molecule is met by a high concentration of Odorant Binding Proteins (OBPs) within the aqueous sensillum lymph.[2][3] These small, soluble proteins act as molecular chaperones, binding to the pheromone and facilitating its transport across the lymph to the dendritic membrane of the Olfactory Receptor Neurons (ORNs).[2][4] This binding is not merely passive transport; it is a critical step that protects the pheromone from premature degradation by enzymes also present in the lymph.[1]

Two primary hypotheses explain the mechanism of OBP action: a pH-dependent release mechanism and a ligand-induced conformational change that facilitates interaction with the olfactory receptor.[2]

The Olfactory Receptor: The Gateway to Neural Signaling

The core of pheromone detection lies with the Olfactory Receptors (ORs), which are transmembrane proteins located on the dendrites of ORNs.[4][5] Insect ORs are distinct from their vertebrate counterparts; they are ligand-gated ion channels that form a heteromeric complex with a highly conserved co-receptor known as Orco.[6]

For the European Corn Borer, specific receptors have been identified that respond to tetradecenyl acetates. For instance, studies have characterized OnubOR3 and OnubOR6 as being broadly receptive to analogs of the natural pheromone components.[7] The binding of this compound to its specific OR is a highly selective event, dictated by the three-dimensional structure of the receptor's binding pocket. This specificity is crucial for distinguishing between the pheromone components and other environmental odors.

The Transduction Cascade: From Chemical Binding to Electrical Signal

The binding of this compound to its cognate OR initiates a rapid cascade of events that converts the chemical signal into an electrical impulse.

Ionotropic Signal Transduction

Upon ligand binding, the OR-Orco complex undergoes a conformational change, opening a non-selective cation channel.[4] This allows for an influx of positive ions (primarily Na+ and K+) into the neuron, leading to a depolarization of the dendritic membrane. If this depolarization reaches a critical threshold, it triggers the firing of an action potential, the fundamental unit of neural communication.

The frequency and pattern of these action potentials encode information about the concentration and temporal dynamics of the pheromone plume. This electrical signal then propagates along the axon of the ORN towards the primary olfactory center of the brain, the antennal lobe.[5]

Signal Termination: Resetting the System

For an insect to effectively navigate a pheromone plume, which is often filamentous and intermittent, the olfactory system must be able to rapidly reset after stimulation. This crucial function is carried out by Odorant-Degrading Enzymes (ODEs).[8][9]

In the case of acetate-based pheromones like this compound, carboxylesterases (CXEs) are the primary class of ODEs involved.[8] These enzymes are present in the sensillum lymph and on the dendritic membrane of the ORNs. They rapidly hydrolyze the ester bond of the pheromone, converting it into an inactive alcohol and carboxylic acid.[8] This rapid degradation ensures a high temporal resolution of the olfactory signal, allowing the insect to detect rapid changes in pheromone concentration.[10]

Central Processing: Decoding the Message in the Brain

The action potentials generated by the ORNs are transmitted to the antennal lobe, the first processing center for olfactory information in the insect brain.[11]

The Antennal Lobe and Glomeruli

The antennal lobe is organized into distinct spherical structures called glomeruli.[5][11] Axons from all ORNs expressing the same type of OR converge onto a single, specific glomerulus.[5] This creates a chemotopic map where different pheromone components activate distinct glomeruli. This spatial segregation of information is the first step in decoding the pheromone blend.

Higher Brain Centers and Behavioral Response

From the antennal lobe, projection neurons relay the processed olfactory information to higher brain centers, including the mushroom bodies and the lateral horn.[11] The mushroom bodies are involved in learning and memory, while the lateral horn is thought to mediate innate behavioral responses.[11] The integration of information from different glomeruli in these higher centers allows the insect to perceive the specific ratio of pheromone components and initiate the appropriate behavioral program, such as upwind flight and source localization in the search for a mate. A recent study has identified a gene in the European corn borer that influences male mating preference by altering pheromone detection in the brain, rather than at the receptor level.[12]

Experimental Methodologies

Our understanding of the mechanism of action of this compound is built upon a foundation of sophisticated experimental techniques.

Electroantennography (EAG)

EAG is a technique used to measure the summed electrical response of the entire antenna to an odorant stimulus.[13][14] It provides a measure of the overall olfactory sensitivity of the insect to a particular compound.

Protocol for Electroantennography (EAG):

-

Antenna Preparation: An antenna is carefully excised from a live, immobilized insect.[13]

-

Electrode Placement: The base of the antenna is placed in contact with a reference electrode, and the tip is connected to a recording electrode. Both electrodes are typically glass capillaries filled with a conductive saline solution.[13][15]

-

Stimulus Delivery: A purified air stream is continuously passed over the antenna. A pulse of air containing a known concentration of this compound is injected into the airstream.

-

Signal Recording: The resulting change in electrical potential across the antenna (the EAG response) is amplified and recorded. The amplitude of the EAG response is proportional to the strength of the olfactory stimulus.[13]

Single Sensillum Recording (SSR)

SSR is a more refined technique that allows for the recording of action potentials from individual ORNs within a single sensillum.[15][16][17] This provides detailed information about the specificity and sensitivity of individual neurons to different pheromone components.

Protocol for Single Sensillum Recording (SSR):

-

Insect Immobilization: The insect is restrained to prevent movement.[15] The antenna is stabilized, often with wax or fine needles, under a high-power microscope.[15]

-

Electrode Insertion: A sharp recording electrode (typically tungsten) is carefully inserted into the base of a single sensillum to make contact with the sensillum lymph.[15][16] A reference electrode is placed elsewhere in the insect's body, often the eye.[16][18]

-

Odorant Stimulation: A controlled puff of air containing this compound is delivered to the antenna.

-

Data Acquisition and Analysis: The extracellular action potentials from the ORNs within the sensillum are recorded. The firing rate and pattern of the neurons in response to the stimulus are analyzed to determine their response profile.[16]

Quantitative Data Summary

The following table summarizes key quantitative parameters related to the action of tetradecenyl acetate pheromones in the European Corn Borer (Ostrinia nubilalis).

| Parameter | Value/Range | Species/Strain | Reference |

| Pheromone Blend Ratio (Z:E) | 97:3 | O. nubilalis (Z-strain) | [19][20] |

| Pheromone Blend Ratio (Z:E) | 1:99 | O. nubilalis (E-strain) | [19][20] |

| OnOr6 EC50 for Z11-tetradecenyl acetate | 0.86 ± 0.27 µM | O. nubilalis (Z-strain) | [20] |

| OBP Concentration in Sensillum Lymph | ~10 mM | Moths (general) | [1] |

Conclusion and Future Directions

The mechanism of action of this compound as a pheromone is a beautifully orchestrated process, involving a precise interplay of molecular recognition, rapid signal transduction and termination, and sophisticated neural processing. Our understanding of this system has advanced significantly, yet many questions remain. Future research will likely focus on the high-resolution structure of the OR-pheromone complex, the precise role of different OBPs in modulating the signal, and the detailed neural circuits in the brain that translate pheromone perception into specific behaviors. A deeper understanding of these mechanisms holds immense potential for the development of novel and environmentally benign strategies for insect pest management.

References

-

Kaissling, K.E. (2014). Pheromone Reception in Insects. In: Mucignat-Caretta, C. (eds) Neurobiology of Chemical Communication. CRC Press/Taylor & Francis. [Link]

-

Cardé, R. T., & Roelofs, W. L. (1975). Sex Pheromone of the European Corn Borer (Ostrinia nubilalis): cis- and trans-Responding Males in Pennsylvania. Journal of Chemical Ecology, 1(3), 333-340. [Link]

-

AERU. (Z)-11-tetradecenyl acetate (Ref: BAS 280 1). University of Hertfordshire. [Link]

-

Younus, F., et al. (2023). Antennae-enriched expression of candidate odorant degrading enzyme genes in the turnip aphid, Lipaphis erysimi. Frontiers in Physiology, 14, 1196627. [Link]

-

Zhao, Z., et al. (2016). Using Single Sensillum Recording to Detect Olfactory Neuron Responses of Bed Bugs to Semiochemicals. Journal of Visualized Experiments, (107), e53513. [Link]

-

NIST. (E)-11-Tetradecen-1-yl acetate. In NIST Chemistry WebBook, NIST Standard Reference Database Number 69. [Link]

-

Wanner, K. W., et al. (2010). Sex Pheromone Receptor Specificity in the European Corn Borer Moth, Ostrinia nubilalis. PLoS ONE, 5(1), e8685. [Link]

-

Li, S., et al. (2024). Olfactory binding proteins: a review across the Insecta. Journal of Animal Science and Biotechnology, 15(1), 10. [Link]

-

Joseph, R. M., & Carlson, J. R. (2015). The neural basis for insect pheromonal communication. Journal of Chemical Ecology, 41(10), 875-890. [Link]

-

Gothilf, S., et al. (2023). Identification of ( E )‐ and ( Z )‐11‐tetradecenyl acetate as sex pheromone components of the currant pest Euhyponomeutoides albithoracellus. Pest Management Science. [Link]

-

Wikipedia. Single sensillum recording. [Link]

-

Ockenfels Syntech GmbH. ELECTROANTENNOGRAPHY. [Link]

-

Fleischer, J., et al. (2018). Recent Insights into Insect Olfactory Receptors and Odorant-Binding Proteins. Journal of Chemical Ecology, 44(10-11), 899-915. [Link]

-

Ferkovich, S. M., et al. (1982). LOCALIZATION AND REACTIONS OF A PHEROMONE DEGRADATIVE ENZYME ISOLATED FROM AN INSECT ANTENNA. Chemical Senses, 7(1), 33-46. [Link]

-

PubChem. 11-Tetradecenyl acetate, (11E)-. National Center for Biotechnology Information. [Link]

-

Rering, C. C., et al. (2012). Electroantennographic Bioassay as a Screening Tool for Host Plant Volatiles. Journal of Visualized Experiments, (63), e3743. [Link]

-

SpectraBase. trans-11-Tetradecen-1-yl acetate. [Link]

-

Larter, N. K., et al. (2016). Organization and function of Drosophila odorant binding proteins. eLife, 5, e20242. [Link]

-

Pellegrino, M., & Vosshall, L. B. (2009). Single Sensillum Recordings in the Insects Drosophila melanogaster and Anopheles gambiae. Journal of Visualized Experiments, (32), 1423. [Link]

-

Ishida, Y., & Leal, W. S. (2005). Rapid inactivation of a moth pheromone. Proceedings of the National Academy of Sciences of the United States of America, 102(39), 14075-14079. [Link]

-

Quero, C., et al. (2004). Responses of the olfactory receptor neurons of the corn stalk borer Sesamia nonagrioides to components of the pheromone blend and their inhibition by a trifluoromethyl ketone analogue of the main component. Pest Management Science, 60(8), 803-808. [Link]

-

Zhang, D. D., et al. (2021). Identification and Field Evaluation of Sex Pheromone Components and Its Antagonist Produced by a Major Tea Pest, Archips strojny (Lepidoptera: Tortricidae). Insects, 12(11), 1018. [Link]

-

Stengl, M. (2010). Insect Pheromone Receptors – Key Elements in Sensing Intraspecific Chemical Signals. Journal of Comparative Physiology A, 196(12), 895-915. [Link]

-

Zhao, H., et al. (2013). The Odorant-Binding Protein Gene obp11 Shows Different Spatiotemporal Roles in the Olfactory System of Apis mellifera ligustica and Apis cerana cerana. Sociobiology, 60(4), 429-435. [Link]

-

Ding, B. J., et al. (2017). Bioproduction of (Z,E)‐9,12‐tetradecadienyl acetate (ZETA), the major pheromone component of Plodia, Ephestia, and Spodoptera species in yeast. Biotechnology and Bioengineering, 114(7), 1541-1549. [Link]

-

He, P., et al. (2022). Transcriptomic Identification and Expression Profile Analysis of Odorant-Degrading Enzymes from the Asian Corn Borer Moth, Ostrinia furnacalis. International Journal of Molecular Sciences, 23(22), 13801. [Link]

-

Fishelson, L. (2013). Neural Mechanisms of Alarm Pheromone Signaling. e-Neuroforum, 4(2), 27-32. [Link]

-

Gonzalez, F., et al. (2018). Odorant Receptors and Odorant-Binding Proteins as Insect Pest Control Targets: A Comparative Analysis. Frontiers in Physiology, 9, 1181. [Link]

-

Lassance, J. M., et al. (2020). Pheromone Odorant Receptor Responses Reveal the Presence of a Cryptic, Redundant Sex Pheromone Component in the European Corn Borer, Ostrinia nubilalis. Journal of Chemical Ecology, 46(8), 737-747. [Link]

-

Schiestl, M., et al. (1993). Concomitant induction of signal transduction pathways and genetic instability by the tumor promoter 12-O-tetradecanoylphorbol-13-acetate. Carcinogenesis, 14(7), 1435-1440. [Link]

-

Gothilf, S., et al. (2023). Identification of (E)- and (Z)-11-tetradecenyl acetate as sex pheromone components of the currant pest Euhyponomeutoides albitho. Lucris. [Link]

-

Leskey, T. C., & Wright, S. E. (2009). Electroantennogram Technique for Conotrachelus nenuphar (Coleoptera: Curculionidae). Environmental Entomology, 38(3), 811-818. [Link]

-

Zhao, H., et al. (2013). The Odorant-Binding Protein Gene obp11 Shows Different Spatiotemporal Roles in the Olfactory System of Apis mellifera ligustica and Apis cerana cerana. Sociobiology, 60(4), 429-435. [Link]

-

Zhang, L., et al. (2018). Single Sensillum Recordings for Locust Palp Sensilla Basiconica. Journal of Visualized Experiments, (136), e57732. [Link]

-

Yamagata, N., et al. (2009). Alarm pheromone processing in the ant brain: an evolutionary perspective. Frontiers in Behavioral Neuroscience, 3, 23. [Link]

-

He, J., et al. (2025). The effect of the natural pheromone (Z)−11‐tetradecenyl acetate (top)... ResearchGate. [Link]

-

Dopman, E. B., et al. (2004). Histogram of E-Δ11-tetradecenyl acetate titers from GC analysis of F4... ResearchGate. [Link]

-

International Journal of Biological Sciences. Accelerating Ligand Discovery for Insect Odorant Receptors. [Link]

-

ResearchGate. Electroantennogram and Single Sensillum Recording in Insect Antennae. [Link]

-

DiFonzo, C., et al. (2026). Evidence of field-evolved resistance in Ostrinia nubilalis to Bacillus thuringiensis Cry1Ab and Cry1A.105 + Cry2Ab2 sweet corn in Connecticut, USA. Journal of Economic Entomology. [Link]

-

Macharia, R. W., et al. (2016). Characterisations of odorant-binding proteins in the tsetse fly Glossina morsitans morsitans. Insect Molecular Biology, 25(3), 266-277. [Link]

-

Earth.com. (2021). Mating secrets uncovered in European corn borer moths. [Link]

-

Pellegrino, M., & Vosshall, L. B. (2010). Single Sensillum Recordings in the Insects Drosophila melanogaster and Anopheles gambiae. Journal of Visualized Experiments, (32), 1423. [Link]

-

JoVE. (2016). Using Insect Electroantennogram Sensors on Autonomous Robots for Olfactory Searches. [Link]

-

Abendroth, B., et al. (2023). Roles of insect odorant binding proteins in communication and xenobiotic adaptation. Frontiers in Insect Science, 3, 1274197. [Link]

-

Klun, J. A., & Brindley, T. A. (1970). cis-11-tetradecenyl acetate, a sex stimulant of the European corn borer. Journal of Economic Entomology, 63(3), 779-780. [Link]

Sources

- 1. Pheromone Reception in Insects - Neurobiology of Chemical Communication - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 2. Olfactory binding proteins: a review across the Insecta - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Roles of insect odorant binding proteins in communication and xenobiotic adaptation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Frontiers | Insect Pheromone Receptors – Key Elements in Sensing Intraspecific Chemical Signals [frontiersin.org]

- 6. Odorant Receptors and Odorant-Binding Proteins as Insect Pest Control Targets: A Comparative Analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Pheromone Odorant Receptor Responses Reveal the Presence of a Cryptic, Redundant Sex Pheromone Component in the European Corn Borer, Ostrinia nubilalis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Frontiers | Antennae-enriched expression of candidate odorant degrading enzyme genes in the turnip aphid, Lipaphis erysimi [frontiersin.org]

- 9. mdpi.com [mdpi.com]

- 10. pnas.org [pnas.org]

- 11. Frontiers | Alarm pheromone processing in the ant brain: an evolutionary perspective [frontiersin.org]

- 12. Mating secrets uncovered in European corn borer moths - Earth.com [earth.com]

- 13. ockenfels-syntech.com [ockenfels-syntech.com]

- 14. Electroantennographic Bioassay as a Screening Tool for Host Plant Volatiles - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Single sensillum recording - Wikipedia [en.wikipedia.org]

- 16. Using Single Sensillum Recording to Detect Olfactory Neuron Responses of Bed Bugs to Semiochemicals - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Single Sensillum Recordings in the Insects Drosophila melanogaster and Anopheles gambiae - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Video: Single Sensillum Recordings in the Insects Drosophila melanogaster and Anopheles gambiae [jove.com]

- 19. researchgate.net [researchgate.net]

- 20. Sex Pheromone Receptor Specificity in the European Corn Borer Moth, Ostrinia nubilalis - PMC [pmc.ncbi.nlm.nih.gov]

Discovery of E-11-TDA as a lepidopteran sex pheromone

An In-Depth Technical Guide to the Discovery of (E)-11-Tetradecenyl Acetate (E-11-TDA) as a Lepidopteran Sex Pheromone

This guide provides researchers, scientists, and drug development professionals with a comprehensive technical overview of the scientific journey to identify, validate, and understand (E)-11-tetradecenyl acetate (E-11-TDA) as a critical sex pheromone in numerous lepidopteran species. The narrative moves beyond a simple recitation of facts to explore the causality behind experimental choices, ensuring a deep, field-proven understanding of the methodologies that form the bedrock of chemical ecology.

Introduction: The Invisible Language of Moths

In the intricate world of insects, chemical communication is arguably the most dominant and evolutionarily ancient language.[1] These chemical signals, or semiochemicals, govern a vast array of behaviors, from foraging to defense.[1][2] Among the most vital of these are sex pheromones, which are chemical signals that mediate intraspecific communication for the purpose of reproduction.[1] In the order Lepidoptera (moths and butterflies), females of most species release a highly specific blend of volatile compounds to attract conspecific males from a distance, often over several kilometers.[3] This chemical specificity is a powerful mechanism for reproductive isolation, ensuring that mating occurs only between individuals of the same species.

Many moth species utilize what are known as Type I pheromones—straight-chain fatty acid derivatives typically 10-18 carbons long with a primary alcohol, aldehyde, or acetate ester functional group.[4] Among these, (E)-11-tetradecenyl acetate (E-11-TDA) has been identified as a key component in the sex pheromone blends of numerous species, often in conjunction with its geometric isomer, (Z)-11-tetradecenyl acetate (Z11-TDA).[5][6] This guide details the rigorous scientific workflow used to uncover the role of E-11-TDA, from initial hypothesis to field validation.

Part I: The Hypothesis - Isolating the Chemical Signal

The foundational challenge in pheromone discovery is to isolate and identify a minuscule quantity of a volatile, biologically active compound from a complex biological matrix. The logical starting point is the specialized exocrine gland in female moths, typically located on the intersegmental membrane between the eighth and ninth abdominal segments, where these pheromones are produced and released.[3]

Experimental Workflow: Pheromone Gland Extraction

The primary objective of the extraction is to capture the volatile pheromone components while minimizing the co-extraction of non-volatile lipids and other contaminants. The choice of solvent and handling procedure is critical to preserving the integrity of these thermally labile and easily oxidized compounds.

Protocol 1: Solvent Extraction of Female Pheromone Glands

-

Insect Preparation: Procure virgin female moths that are within their peak calling (pheromone-releasing) period. This is typically determined through observational studies of the species' circadian rhythm.

-

Anesthesia: Anesthetize the moths by chilling them at 4°C for 10-15 minutes. This immobilizes the insect for precise dissection.

-

Gland Excision: Using fine micro-scissors and forceps under a dissecting microscope, carefully excise the terminal abdominal segments containing the pheromone gland.

-

Extraction: Immediately place the excised glands into a 2 mL glass vial containing 100-200 µL of high-purity, redistilled hexane.

-

Causality: Hexane is an ideal non-polar solvent that efficiently dissolves the lipid-derived pheromone components while leaving behind more polar biological materials. Using a minimal volume concentrates the sample.

-

-

Incubation: Allow the glands to extract for 30 minutes to 1 hour at room temperature. Gentle agitation can facilitate the process.

-

Filtration & Storage: Carefully transfer the hexane extract to a clean vial using a Pasteur pipette, leaving the tissue behind. For short-term storage, seal the vial and store at -20°C to prevent degradation and evaporation. For long-term storage, -80°C is recommended.

Caption: Workflow for pheromone gland extraction.

Part II: The Discovery - Pinpointing the Active Components

With a crude gland extract in hand, the next hurdle is to determine which, if any, of the dozens of compounds it contains are biologically active. This requires a technique that combines the high-resolution separation of gas chromatography with a highly sensitive and specific biological detector: an insect antenna.

Core Technique: Gas Chromatography-Electroantennographic Detection (GC-EAD)

GC-EAD is a powerful bioassay that measures the electrical response of an insect antenna to volatile compounds as they elute from a GC column.[7][8] This technique allows researchers to see precisely which compounds in a mixture elicit a neural response in the male moth, flagging them as potential pheromone components.[9]

The GC column effluent is split into two paths. One path goes to a standard GC detector, like a Flame Ionization Detector (FID), which produces a chromatogram of all separated compounds. The other path is directed over an isolated insect antenna, which is connected to electrodes that measure changes in its electrical potential.[10] A depolarization event, recorded as a peak on the electroantennogram, indicates that olfactory neurons on the antenna have detected a stimulant.[7]

Protocol 2: Coupled Gas Chromatography-Electroantennographic Detection (GC-EAD)

-

Antenna Preparation: Anesthetize a male moth and carefully excise one antenna at its base. Using a sharp blade, cut a small portion from the distal tip of the antenna.[11]

-

Causality: Removing the tip ensures good electrical contact with the recording electrode.

-

-

Mounting: Mount the antenna between two electrodes. The base is connected to the reference electrode and the tip to the recording electrode. Conductive gel or saline-filled glass capillaries are used to establish a stable electrical connection.[11]

-

GC Setup: Inject 1-2 µL of the pheromone gland extract (from Protocol 1) into a gas chromatograph equipped with a non-polar or medium-polarity capillary column.

-

Effluent Splitting: At the end of the column, use a splitter to direct the effluent simultaneously to the FID and a heated transfer line that terminates over the mounted antenna. A gentle stream of humidified, purified air carries the effluent over the preparation.

-

Data Acquisition: Record the FID signal and the EAG signal simultaneously. This allows for the direct alignment of chemical peaks (FID) with biological responses (EAG).

-

Validation: After analyzing the natural extract, inject synthetic standards of suspected compounds (like E-11-TDA and Z-11-TDA) to confirm that their retention times and EAG activity match the unknown active peaks in the extract.[5]

Caption: Schematic of a GC-EAD system.

Structural Elucidation: Gas Chromatography-Mass Spectrometry (GC-MS)

Once GC-EAD identifies biologically active peaks, the next step is to determine their chemical structures. Gas Chromatography-Mass Spectrometry (GC-MS) is the definitive tool for this purpose.[12][13] As compounds elute from the GC column, they are ionized and fragmented in the mass spectrometer. The resulting mass spectrum is a unique chemical fingerprint based on the mass-to-charge ratio of the fragments.

By comparing the retention time and mass spectrum of an unknown active compound with those of a synthetic, authenticated standard, a positive identification can be made.[14] For E-11-TDA, the mass spectrum would show characteristic fragmentation patterns for a C14 acetate with a double bond.

| Compound | Retention Time (min) | EAG Response (mV) | Key Mass Spectral Ions (m/z) |

| (Z)-11-Tetradecenyl Acetate | 18.01 | 0.8 | 196, 61, 43 |

| (E)-11-Tetradecenyl Acetate | 18.29 | 1.5 | 196, 61, 43 |

| Tetradecyl Acetate | 18.55 | 0.1 | 198, 61, 43 |

| Hypothetical data based on typical analyses of moth pheromone glands. Retention times are illustrative and depend on the specific GC column and conditions.[14][15] |

Part III: The Validation - Confirming Behavioral Activity

While a positive EAG response is a strong indicator of a semiochemical, it does not prove that the compound functions as a sex attractant. The ultimate validation must come from behavioral assays, specifically field trials that test whether the synthetic compound can attract males in a natural setting.[16]

Technique: Field Bioassays

Field trials are designed to measure the attractiveness of different chemical lures by counting the number of male moths captured in traps.[17] A well-designed experiment will not only test the primary candidate (E-11-TDA) but also its isomers and different blend ratios, as the precise ratio of components is often critical for species-specific attraction.[5][15]

Protocol 3: Field Trapping Bioassay

-

Lure Preparation: Prepare rubber septa or other slow-release dispensers impregnated with precise doses of the synthetic pheromone candidates. For E-11-TDA, this would include lures with pure E-11-TDA, pure Z-11-TDA, and various E:Z blend ratios (e.g., 90:10, 50:50, 10:90). A solvent-only lure serves as the negative control.

-